Methyl octadec-5-en-9-ynoate

CAS No.: 62228-32-4

Cat. No.: VC19491236

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62228-32-4 |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | methyl octadec-5-en-9-ynoate |

| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3 |

| Standard InChI Key | RQSRGGDXAXYUAK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC#CCCC=CCCCC(=O)OC |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

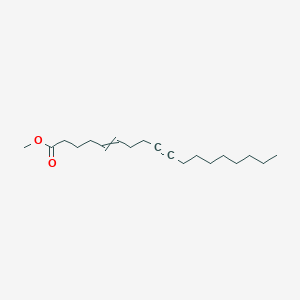

The compound’s IUPAC name, methyl octadec-5-en-9-ynoate, specifies:

-

Octadec-5-en-9-ynoate: An 18-carbon chain (octadecyl) with a double bond (en) between carbons 5–6 and a triple bond (yn) between carbons 9–10.

-

Methyl ester: A methoxy carbonyl group (-COOCH₃) at the terminal position.

The conjugated ene-yne system introduces significant electron deficiency, enhancing reactivity toward electrophilic additions and cycloadditions compared to singly unsaturated esters .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₃₂O₂ |

| Molecular weight | 292.46 g/mol |

| Double bond position | Δ⁵ (cis/trans configuration) |

| Triple bond position | Δ⁹ |

| IUPAC name | Methyl octadec-5-en-9-ynoate |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of octadec-5-en-9-ynoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) is the most straightforward route. Key steps include:

-

Acid activation: Protonation of the carboxylic acid to enhance electrophilicity.

-

Nucleophilic attack: Methanol reacts with the activated acid to form the ester.

-

Purification: Distillation or column chromatography to isolate the product .

Reaction conditions:

-

Temperature: 60–80°C under reflux.

-

Catalyst loading: 1–5% w/w H₂SO₄.

-

Yield: ~70–85% (theorized based on analogous esterifications) .

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for large-scale production due to precise temperature control and reduced side reactions. Key considerations:

-

Feedstock purity: High-purity octadec-5-en-9-ynoic acid minimizes byproducts.

-

Catalyst recycling: Heterogeneous catalysts (e.g., ion-exchange resins) enable reuse.

-

Energy efficiency: Microreactor designs reduce thermal degradation .

Physicochemical Properties

Physical State and Stability

-

State: Likely a liquid at room temperature, similar to methyl 9(Z)-octadecen-12-ynoate (melting point: <0°C) .

-

Stability: Susceptible to oxidation at the double bond; requires storage under inert gas (e.g., N₂) at −20°C .

Spectroscopic Characterization

-

IR spectroscopy:

-

C≡C stretch: ~2100–2260 cm⁻¹.

-

C=C stretch: ~1650 cm⁻¹ (cis) or ~1675 cm⁻¹ (trans).

-

-

¹³C NMR:

-

Carbonyl carbon: ~170 ppm.

-

Triple bond carbons: ~70–100 ppm.

-

Table 2: Hypothetical Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR | 1745 cm⁻¹ (ester C=O), 2100 cm⁻¹ (C≡C) |

| ¹H NMR | δ 5.3 ppm (alkene), δ 3.6 ppm (OCH₃) |

| MS (EI) | m/z 292 (M⁺), 264 (M⁺ – CO) |

Comparative Analysis with Analogous Esters

Structural Analogues

-

Methyl 9(Z)-octadecen-12-ynoate (CAS 2907-83-7): Similar molecular weight (292.46 g/mol) but with double bond at Δ⁹ and triple bond at Δ¹² .

-

Methyl octadec-9-enoate (CAS 2462-84-2): Lacks the triple bond, resulting in lower polarity and reduced dimerization in ion mobility spectrometry .

Impact of Unsaturation on Properties

-

Polarity: The ene-yne system increases dipole moment, enhancing solubility in polar aprotic solvents (e.g., acetone, DMF).

-

Reactivity: Triple bonds act as electron-deficient sites, facilitating [2+2] cycloadditions with alkenes.

Table 3: Comparative Physicochemical Properties

| Property | Methyl octadec-5-en-9-ynoate | Methyl 9-octadecenoate |

|---|---|---|

| Molecular weight | 292.46 g/mol | 296.49 g/mol |

| Double bond position | Δ⁵ | Δ⁹ |

| Triple bond position | Δ⁹ | None |

| Boiling point | ~350°C (est.) | 332°C |

| LogP (octanol-water) | 6.2 (est.) | 7.1 |

Challenges and Future Research

Synthetic Limitations

-

Stereochemical control: Achieving cis/trans selectivity at Δ⁵ requires chiral catalysts or enzymatic methods.

-

Scalability: Industrial production needs optimization to reduce costs associated with triple bond introduction.

Unexplored Avenues

-

Catalytic hydrogenation: Selective reduction of the triple bond to study structure-activity relationships.

-

Thermal stability: Degradation kinetics under high-temperature conditions (e.g., polymer processing).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume